(S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a propionamide moiety, and a 4-chloro-cyclohexyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid and 4-chloro-cyclohexylamine.
Amidation Reaction: The key step involves the amidation of (S)-2-amino-propionic acid with 4-chloro-cyclohexylamine under appropriate reaction conditions. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: The amidation reaction is scaled up using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties such as conductivity or catalytic activity.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(4-chloro-cyclohexyl)-propionamide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-(4-chloro-cyclohexyl)-acetamide: A structurally similar compound with an acetamide group instead of a propionamide group.
2-Amino-N-(4-bromo-cyclohexyl)-propionamide: A similar compound with a bromo group instead of a chloro group.
Uniqueness
(S)-2-Amino-N-(4-chloro-cyclohexyl)-propionamide is unique due to its specific stereochemistry and the presence of a chloro group, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-chlorocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13)/t6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWNPMJRIYZDD-KKMMWDRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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